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Compound of Interest

Compound Name: 2-(1-Methylazetidin-3-yl)ethanol

Cat. No.: B1149380

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the compound 2-(1-Methylazetidin-3-yl)ethanol (CAS RN: 1363381-66-1).[1] Due to a lack
of publicly available experimental spectra for this specific molecule, this document focuses on
predicted data and typical spectroscopic characteristics for its constituent functional groups.
The information herein is intended to guide researchers, scientists, and drug development
professionals in the analysis and characterization of this and structurally related compounds.
The presented data includes predicted Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) spectroscopy values. Furthermore, detailed, generalized
experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 2-(1-
Methylazetidin-3-yl)ethanol. It is crucial to note that these are estimations and actual
experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted *H NMR Data (in CDCls, 400 MHZz)
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Chemical Shift . . .
Multiplicity Integration Assignment Notes
(3) ppm
~35-37 t 2H -CH2-OH
Azetidine ring Complex splitting
~3.0-34 m 2H CH:z (adjacent to is expected due
N) to ring strain.
Azetidine ring
~28-3.2 m 1H
CH
Azetidine ring
~24-28 m 2H
CH:
~23 S 3H N-CHs
~1.8 q 2H -CH2-CH20H
Chemical shift is
) concentration
(variable) brs 1H -OH
and solvent
dependent.

Note: The chemical shifts for the azetidine ring protons are estimated to be in the range of

2.5-3.5 ppm, characterized by complex splitting patterns due to the ring's strain.[2]

Predicted 3C NMR Data (in CDCls, 100 MHz)

Chemical Shift (8) ppm Assighment

~ 60 - 65 -CH2-OH

~55-60 Azetidine ring CHz (adjacent to N)
~45-50 N-CHs

~35-40 Azetidine ring CH

~30-35 -CH2-CH20H

~25-30 Azetidine ring CH:z
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Note: The chemical shifts are estimations based on typical values for similar functional groups.
For instance, in ethanol, the CH20OH carbon appears around 60 ppm.[3][4] The carbons of the
azetidine ring will be influenced by the nitrogen atom and the ring strain.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

mlz lon Notes

Predicted predominant peak in

116.1070 [M+H]*+
ESI-MS.
115.0997 [M]*+ Molecular ion.
Fragmentation pattern
98.0964 [M-H20]* corresponding to the loss of a
water molecule.
138.0889 [M+Na]* Sodium adduct.

Note: The molecular formula of 2-(1-Methylazetidin-3-yl)ethanol is CeH13NO, with a molecular
weight of 115.17 g/mol .[1]

Infrared (IR) Spectroscopy

Typical Infrared Absorption Frequencies
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Wavenumber . . . .

(cm-?) Vibration Functional Group Intensity

3550 - 3200 O-H stretch Alcohol Strong, Broad
2960 - 2850 C-H stretch Alkane Medium to Strong
1260 - 1000 C-N stretch Amine Medium

1150 - 1050 C-O stretch Primary Alcohol Strong

1470 - 1430 C-H bend CH: Variable

1380 - 1370 C-H bend CHs Variable

Note: The IR spectrum of an alcohol is typically characterized by a very strong and broad O-H
stretching band in the region of 3300-3400 cm~1.[5] Primary alcohols also show a strong C-O
stretching band between 1075 and 1000 cm~1.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Accurately weigh 5-25 mg of 2-(1-Methylazetidin-3-yl)ethanol for *H NMR, and 50-100
mg for 13C NMR.[7]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.[7][8]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.

o Filter the solution through a pipette with a small plug of glass wool to remove any
particulate matter.[9]

o Transfer the filtered solution into a clean 5 mm NMR tube.
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o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).[10]

o Data Acquisition:

[¢]

Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and improve resolution.
o Tune and match the probe for the desired nucleus (*H or 13C).

o Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation
delay). For 3C NMR, a larger number of scans is typically required due to the low natural
abundance of the 3C isotope.

o Acquire the spectrum.

» Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase correct the spectrum.

[¢]

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

o

Integrate the peaks in the *H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of 2-(1-Methylazetidin-3-yl)ethanol in a suitable volatile solvent
(e.g., methanol, acetonitrile). The concentration is typically in the range of pg/mL to ng/mL.

» Data Acquisition (using Electrospray lonization - ESI):
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o Introduce the sample solution into the ESI source of the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o Select the ionization mode (positive or negative ion mode). For this compound, positive
ion mode is expected to be more informative.

o Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and
drying gas flow rate and temperature, to optimize ionization.

o The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their
mass-to-charge ratio (m/z).[11]

o The detector records the abundance of each ion.
e Data Analysis:
o Identify the molecular ion peak ([M]*) and the protonated molecule peak ([M+H]*).

o Analyze the fragmentation pattern to gain structural information.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small drop of liquid 2-(1-Methylazetidin-3-yl)ethanol directly onto the ATR
crystal.

o Alternatively, for a solid sample, a small amount can be pressed firmly against the crystal

using a pressure clamp.
o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Place the sample on the crystal and acquire the IR spectrum. The instrument passes an
infrared beam through the crystal, and the sample absorbs specific frequencies of IR
radiation corresponding to its molecular vibrations.[12]
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o The spectrum is typically recorded in the range of 4000-400 cm~1.[13]

o Data Analysis:

o Identify the characteristic absorption bands for the functional groups present in the
molecule by comparing the spectrum to correlation tables.[14][15]

o Pay close attention to the fingerprint region (below 1500 cm~1) for a unique pattern that
can help in identifying the compound.[12]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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